molecular formula C18H17ClN4 B4982825 N-[2-(2-chlorophenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine

N-[2-(2-chlorophenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine

Cat. No. B4982825
M. Wt: 324.8 g/mol
InChI Key: PXKCGWISEHKYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chlorophenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine is a chemical compound that belongs to the class of triazine derivatives. It is commonly known as CGS-15943 and is used in scientific research for its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

CGS-15943 acts as an antagonist of adenosine receptors, specifically the A1 and A2A subtypes. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body. They play a critical role in regulating various physiological processes such as sleep, pain, inflammation, and cardiovascular function. CGS-15943 binds to these receptors and inhibits their activity, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
CGS-15943 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. Additionally, it has been shown to have anti-oxidative effects by reducing the production of reactive oxygen species. In animal models, CGS-15943 has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

CGS-15943 has several advantages for lab experiments. It is a highly specific antagonist of adenosine receptors, which allows for precise control of the experimental conditions. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of CGS-15943 in lab experiments. It has a short half-life, which requires frequent dosing, and it can be difficult to administer in vivo.

Future Directions

There are several future directions for the study of CGS-15943. One potential application is in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, it has been shown to have anti-cancer effects in several cancer cell lines, and further research is needed to explore its potential in cancer therapy. Finally, the development of novel adenosine receptor antagonists based on the structure of CGS-15943 may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of CGS-15943 involves the reaction of 2-chloroethylamine hydrochloride with 2-methylphenyl isocyanate. The resulting intermediate is then reacted with 2-chlorophenylethylamine to yield the final product. The synthesis of this compound has been reported in several scientific publications and has been optimized for high yield and purity.

Scientific Research Applications

CGS-15943 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidative, and neuroprotective effects in various animal models. Additionally, it has been studied for its potential use in the treatment of various conditions such as Parkinson's disease, stroke, and cancer. The scientific community is actively researching the potential of CGS-15943 for its therapeutic applications.

properties

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4/c1-13-6-2-4-8-15(13)17-12-21-23-18(22-17)20-11-10-14-7-3-5-9-16(14)19/h2-9,12H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKCGWISEHKYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=NC(=N2)NCCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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